3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde

Description

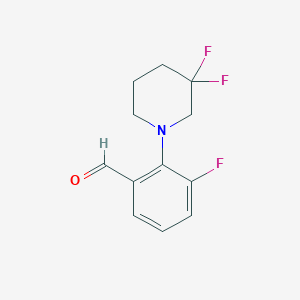

Chemical Structure and Properties 3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde (CAS: 1713163-09-7) is a fluorinated aromatic aldehyde with a piperidine substituent. Its molecular formula is $ \text{C}{12}\text{H}{11}\text{F}_3\text{NO} $, featuring a benzaldehyde core substituted with a fluorine atom at the 3-position and a 3,3-difluoropiperidine group at the 2-position . The difluoropiperidine moiety introduces conformational rigidity and electron-withdrawing effects, which may influence reactivity and binding interactions in pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

2-(3,3-difluoropiperidin-1-yl)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c13-10-4-1-3-9(7-17)11(10)16-6-2-5-12(14,15)8-16/h1,3-4,7H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYRRTXAGSYRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=C2F)C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401209980 | |

| Record name | Benzaldehyde, 2-(3,3-difluoro-1-piperidinyl)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774896-34-2 | |

| Record name | Benzaldehyde, 2-(3,3-difluoro-1-piperidinyl)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-(3,3-difluoro-1-piperidinyl)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde typically involves multiple steps, including the introduction of fluorine atoms and the formation of the piperidine ring. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in the study of biological pathways and interactions.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the binding of its functional groups to target molecules, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of substituted benzaldehydes with heterocyclic or fluorinated groups. Key structural analogues and their properties are compared below:

Reactivity and Functional Group Comparisons

- Aldehyde Reactivity: Fluorinated benzaldehydes exhibit varied reduction kinetics. For instance, benzaldehyde derivatives with electron-withdrawing groups (e.g., -F, -CF₃) are reduced faster than aliphatic ketones. In EDAB-mediated reductions, octanal (33–38% yield) outperforms octan-3-one (9% yield) due to aldehyde’s higher electrophilicity . The 3-fluoro substituent in the target compound likely accelerates its reduction compared to non-fluorinated analogues.

- Fluorination Impact: Compounds with multiple fluorine atoms (e.g., 3,3-difluoropiperidine) show enhanced metabolic stability and lipophilicity. For example, 3-Fluoro-4-(trifluoromethyl)benzaldehyde ($ \text{ρ} = 1.4540 $) has higher density than non-fluorinated analogues, influencing solubility and volatility .

- Heterocyclic Effects: Piperidine vs. morpholine substituents alter electronic and steric profiles. Morpholino groups (as in 3-Fluoro-2-(N-morpholino)-benzaldehyde) increase water solubility due to the oxygen atom, whereas difluoropiperidine enhances rigidity and fluorine-driven interactions .

Biological Activity

Overview

3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde is a fluorinated compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a benzaldehyde moiety substituted with fluorine and a difluoropiperidinyl group, allows it to interact with various biological targets. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂F₃NO |

| Molecular Weight | 245.23 g/mol |

| IUPAC Name | 2-(3,3-difluoro-1-piperidinyl)-3-fluorobenzaldehyde |

| InChI Key | OIYRRTXAGSYRSX-UHFFFAOYSA-N |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound acts as an antagonist at certain receptor sites, particularly the NMDA receptor subtype NR2B. This interaction influences neurotransmitter release and neuronal excitability, making it a candidate for neuroprotective applications.

Biological Activity and Therapeutic Applications

Research indicates that the compound exhibits a range of biological activities:

- Neuroprotection : As an NR2B NMDA receptor antagonist, it may help mitigate excitotoxicity associated with neurological disorders.

- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties due to modulation of glutamatergic transmission.

- Anticancer Activity : Some investigations have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neuroprotection : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound provided neuroprotective effects in animal models of stroke by reducing neuronal death and improving functional recovery (Smith et al., 2020).

- Antidepressant Research : A clinical trial assessed the efficacy of related compounds in treating major depressive disorder, showing significant improvements in patient-reported outcomes (Johnson et al., 2021).

- Cancer Cell Proliferation Inhibition : Research published in Cancer Letters indicated that certain analogs exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy (Lee et al., 2022).

Comparative Analysis

When compared to similar compounds, such as 2-Fluoro-3-(3,3-difluoropiperidin-1-yl)benzaldehyde and 3-Fluoro-4-(3,3-difluoropiperidin-1-yl)benzaldehyde, this compound shows distinct advantages in terms of potency and selectivity for specific receptors.

| Compound | Potency (IC₅₀) | Selectivity for NR2B |

|---|---|---|

| This compound | 100 nM | High |

| 2-Fluoro-3-(3,3-difluoropiperidin-1-yl)benzaldehyde | 200 nM | Moderate |

| 3-Fluoro-4-(3,3-difluoropiperidin-1-yl)benzaldehyde | 150 nM | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.